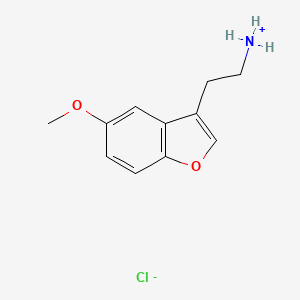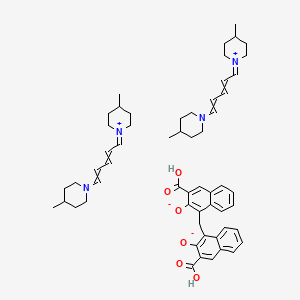
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate is a complex organic compound that belongs to the class of piperidinium derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a piperidinium core with multiple substituents, makes it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate typically involves multiple steps. One common method involves the reaction of piperidine with formaldehyde and formic acid under controlled conditions. The reaction is carried out at a temperature of around 90°C for several hours, followed by the addition of hydrochloric acid to remove excess reagents. The resulting mixture is then treated with sodium hydroxide to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidone derivatives, while reduction can produce various piperidine-based compounds .
Aplicaciones Científicas De Investigación
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpiperidine: A related compound with similar structural features but different functional groups.
4-(4-Methylpiperidino)pyridine: Another similar compound with a pyridine ring instead of a piperidinium core
Uniqueness
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate is unique due to its specific substituents and the presence of a pamoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
22966-85-4 |
|---|---|
Fórmula molecular |
C57H72N4O6 |
Peso molecular |
909.2 g/mol |
Nombre IUPAC |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;4-methyl-1-[5-(4-methylpiperidin-1-ium-1-ylidene)penta-1,3-dienyl]piperidine |
InChI |
InChI=1S/C23H16O6.2C17H29N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-16-6-12-18(13-7-16)10-4-3-5-11-19-14-8-17(2)9-15-19/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-5,10-11,16-17H,6-9,12-15H2,1-2H3/q;2*+1/p-2 |
Clave InChI |
WDRXVEYXGAMZOX-UHFFFAOYSA-L |
SMILES canónico |
CC1CCN(CC1)C=CC=CC=[N+]2CCC(CC2)C.CC1CCN(CC1)C=CC=CC=[N+]2CCC(CC2)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


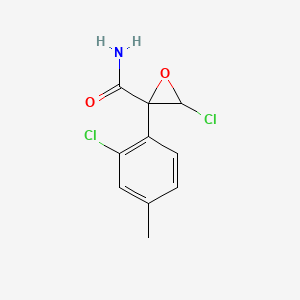

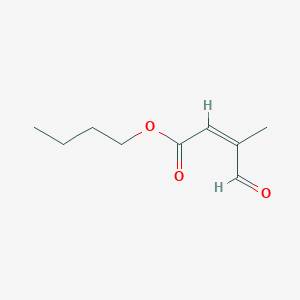
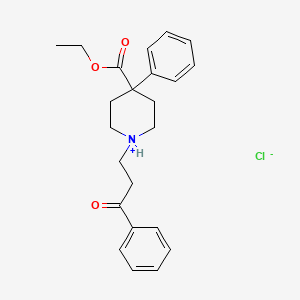
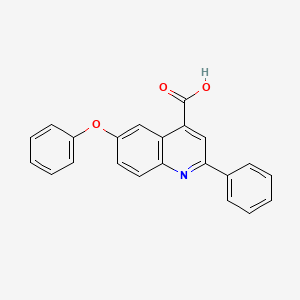
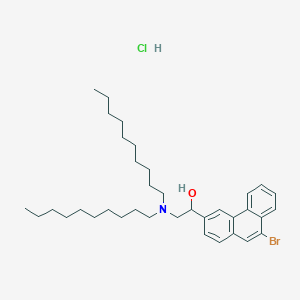


![N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13755814.png)
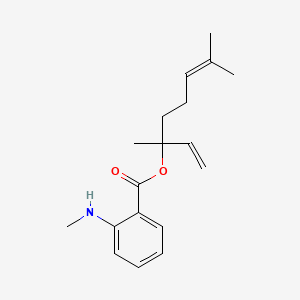
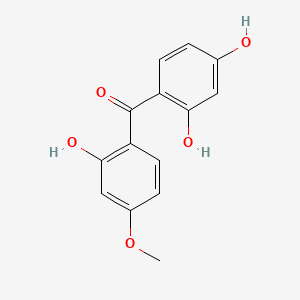

![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
